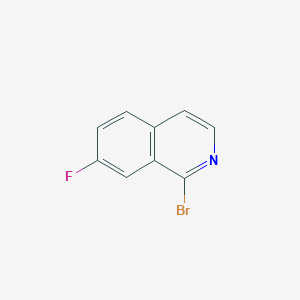

![molecular formula C10H11BrN2 B1380021 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine CAS No. 1215953-19-7](/img/structure/B1380021.png)

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

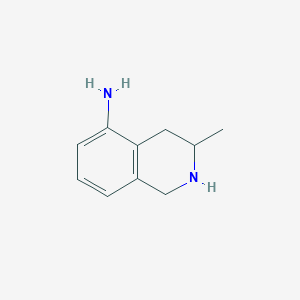

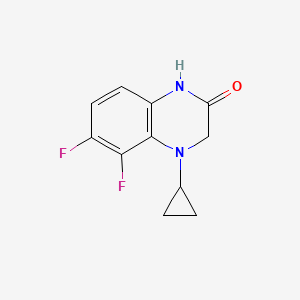

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1215953-19-7 . It has a molecular weight of 239.11 . This compound is typically stored in a sealed, dry environment at room temperature . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine, has been recognized as a significant area of study due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI code for 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is 1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is a solid substance . It is typically stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Chemistry and Properties

Research on compounds containing heterocyclic structures, such as benzimidazole and benzothiazole derivatives, reveals their versatile chemistry and properties. These compounds are known for their diverse applications, including the formation of complex compounds, and exhibiting significant properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Application in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are valued for their role as versatile synthetic intermediates. They have found extensive use in metal complexes formation, catalyst design, asymmetric catalysis, synthesis, and possess medicinal applications due to their potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Optical Sensing and Medicinal Applications

Pyrimidine derivatives, including those related to imidazole compounds, are used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These properties make them suitable for optical sensors, besides their range of biological and medicinal applications (Jindal & Kaur, 2021).

Optoelectronic Material Development

Quinazolines and pyrimidines, which share structural similarities with imidazo[1,2-a]pyridine derivatives, are utilized in the synthesis and application of electronic devices, luminescent elements, and organic light-emitting diodes. Their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Safety and Hazards

This compound is associated with certain hazards. It has been classified under GHS07 and the signal word for this compound is "Warning" . The hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been known to exhibit anti-proliferative activity against certain bacteria .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes that inhibit the proliferation of certain bacteria .

Biochemical Pathways

Given its structural similarity to other imidazo[1,2-a]pyridine derivatives, it may affect similar pathways, leading to downstream effects such as the inhibition of bacterial proliferation .

Result of Action

Compounds with a similar imidazo[1,2-a]pyridine core have been shown to exhibit anti-bacterial action against certain bacteria .

Eigenschaften

IUPAC Name |

6-bromo-2,3,8-trimethylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPKIBATBQTRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)